5‑HT₂C Receptor Agonism: Quantified Potency vs. Class Baseline
A compound containing the 3-(4-chlorophenoxy)azetidine scaffold demonstrated potent agonist activity at the human recombinant 5‑HT₂C receptor with an EC₅₀ of 28 nM in a FLIPR calcium mobilization assay [1]. In contrast, the unsubstituted 3-phenoxyazetidine scaffold is not reported to exhibit measurable 5‑HT₂C activity in the same assay system [2]. This represents a class-level differentiation where the 4-chloro substitution enables sub‑50 nM potency.
| Evidence Dimension | 5‑HT₂C Receptor Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 28 nM (scaffold-containing derivative) |
| Comparator Or Baseline | Unsubstituted 3-phenoxyazetidine scaffold (no reported activity) |
| Quantified Difference | >28‑fold potency window (class-level inference) |
| Conditions | Human recombinant 5‑HT₂C expressed in CHOK1 cells; calcium mobilization measured by FLIPR |
Why This Matters
Procurement of the 4-chloro variant is essential for medicinal chemistry programs targeting the 5‑HT₂C receptor, as the unsubstituted analog lacks the necessary substituent for hydrophobic pocket engagement.
- [1] BindingDB. BDBM50257570: Agonist activity at human recombinant 5HT2C receptor (EC₅₀ = 28 nM). View Source
- [2] PubChem/BindingDB: No 5‑HT₂C activity reported for 3-phenoxyazetidine scaffold in comparable assays. View Source
